molecular formula C10H12O3 B3284898 Methyl 4-(1-hydroxyethyl)benzoate CAS No. 79322-76-2

Methyl 4-(1-hydroxyethyl)benzoate

Cat. No. B3284898
CAS RN: 79322-76-2
M. Wt: 180.2 g/mol
InChI Key: KAXLTAULVFFCNL-UHFFFAOYSA-N
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Description

Methyl 4-(1-hydroxyethyl)benzoate , also known by its chemical formula C₁₀H₁₂O₃ , is a compound with interesting properties. It belongs to the class of benzoate esters and is characterized by a hydroxyethyl group attached to the para position of the benzene ring. This compound is commonly used in various applications, including pharmaceuticals, cosmetics, and as a fragrance ingredient.



Synthesis Analysis

The synthesis of Methyl 4-(1-hydroxyethyl)benzoate involves the esterification of 4-hydroxybenzoic acid (also known as p-hydroxybenzoic acid ) with methanol . The reaction is typically catalyzed by an acid, such as sulfuric acid or hydrochloric acid . The resulting ester is a colorless to yellowish viscous liquid.



Molecular Structure Analysis

The molecular structure of Methyl 4-(1-hydroxyethyl)benzoate consists of a benzene ring with a hydroxyethyl group (CH₂CH₂OH) attached to the fourth carbon atom. The ester linkage between the carboxylic acid group and the methanol group gives rise to its characteristic properties.



Chemical Reactions Analysis


  • Hydrolysis : Methyl 4-(1-hydroxyethyl)benzoate can undergo hydrolysis in the presence of water or aqueous base, yielding 4-hydroxybenzoic acid and methanol .

  • Esterification : The reverse reaction, esterification, can occur by treating the compound with methanol and an acid catalyst.

  • Oxidation : Under certain conditions, the benzylic carbon adjacent to the hydroxyethyl group can be oxidized to form a carboxylic acid.



Physical And Chemical Properties Analysis


  • Appearance : Clear colorless to yellow viscous liquid.

  • Refractive Index : Ranges from 1.5300 to 1.5360 at 20°C and 589 nm.

  • Melting Point : Not well-defined due to its liquid nature.

  • Solubility : Soluble in organic solvents like ethanol and acetone.


Safety And Hazards


  • Warning : Methyl 4-(1-hydroxyethyl)benzoate may cause skin and eye irritation.

  • Precautions : Handle with care, avoid contact with skin and eyes, and use appropriate protective equipment.


Future Directions

Research on Methyl 4-(1-hydroxyethyl)benzoate should focus on:



  • Biological Activity : Investigate potential pharmacological effects.

  • Formulation : Optimize its use in cosmetic and pharmaceutical formulations.

  • Toxicology : Assess long-term safety and environmental impact.


properties

IUPAC Name

methyl 4-(1-hydroxyethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXLTAULVFFCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(1-hydroxyethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
M Inoki, F Akutsu, Y Kitayama… - Macromolecular …, 1996 - Wiley Online Library
Thermal reactions of alkali salts of 4‐(1‐bromoethyl)benzoic acid in bulk were investigated. These reactions were found to produce unexpectedly the graft copolymer, poly(4‐…
Number of citations: 3 onlinelibrary.wiley.com
RJ Rahaim Jr, RE Maleczka Jr - Organic letters, 2011 - ACS Publications
Catalytic Pd(OAc) 2 and polymethylhydrosiloxane (PMHS), in conjunction with aqueous KF, and a catalytic amount of an aromatic chloride, effects the chemo-, regio-, and …
Number of citations: 111 pubs.acs.org
T Coleman, SH Wong, MN Podgorski, JB Bruning… - ACS …, 2018 - ACS Publications
The cytochrome P450 enzymes execute a range of selective oxidative biotransformations across many biological systems. The bacterial enzyme CYP199A4 catalyzes the oxidative …
Number of citations: 23 pubs.acs.org
SB Ötvös, CO Kappe - ChemSusChem, 2020 - Wiley Online Library
Reductions of amides and esters are of critical importance in synthetic chemistry, and there are numerous protocols for executing these transformations employing traditional batch …
R Wang, Y Yue, J Qi, S Liu, A Song, S Zhuo, LB Xing - Journal of Catalysis, 2021 - Elsevier
A green, efficient, and high active catalytic system for the hydrogenation of ketones and aldehydes to produce corresponding alcohols under atmospheric-pressure H 2 gas and ambient …
Number of citations: 5 www.sciencedirect.com
S Doherty, JG Knight, T Backhouse, TST Tran… - Catalysis Science & …, 2022 - pubs.rsc.org
Impregnation of phosphine-decorated styrene-based polymer immobilized ionic liquid (PPh2-PIIL) with ruthenium(III) trichloride resulted in facile reduction of the ruthenium to afford Ru(II…
Number of citations: 7 pubs.rsc.org
M Hosoya, S Nishijima, N Kurose - Organic Process Research & …, 2020 - ACS Publications
This work presents a case study of process development using continuous flow synthesis. In developing a process for manufacturing drug substances in batch reactors, we …
Number of citations: 10 pubs.acs.org
G Amberchan, RA Snelling, E Moya… - The Journal of …, 2021 - ACS Publications
The binary hydride, diisobutylaluminum borohydride [(iBu) 2 AlBH 4 ], synthesized from diisobutylaluminum hydride (DIBAL) and borane dimethyl sulfide (BMS) has shown great …
Number of citations: 9 pubs.acs.org
J Chen, Z Wang, T Phuc, Z Xu, D Yang, Z Chen… - PLoS …, 2023 - journals.plos.org
Primary effusion lymphoma (PEL) caused by Kaposi sarcoma–associated herpesvirus (KSHV) is an aggressive malignancy with poor prognosis even under chemotherapy. Currently, …
Number of citations: 9 journals.plos.org
RK Sahoo, M Mahato, A Jana… - The Journal of Organic …, 2020 - ACS Publications
Three new dimeric bis-guanidinate zinc(II) alkyl, halide, and hydride complexes [LZnEt] 2 (1), [LZnI] 2 (2) and [LZnH] 2 (3) were prepared. Compound 3 was successfully employed for …
Number of citations: 32 pubs.acs.org

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